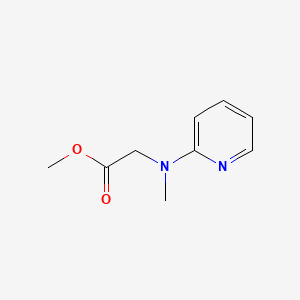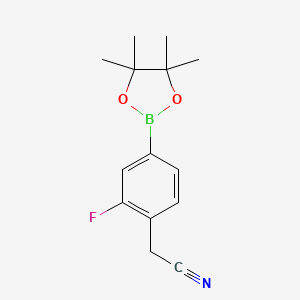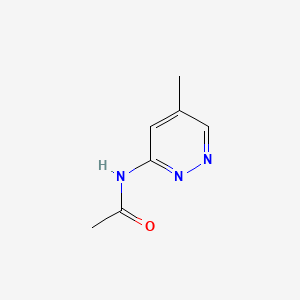
4-(1-carbaMoylcyclopropyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-carbaMoylcyclopropyl)phenylboronic acid is a chemical compound with the molecular formula C10H12BNO3 . It has an average mass of 206.003 Da and a mono-isotopic mass of 206.075043 Da .
Molecular Structure Analysis
The molecular structure of 4-(1-carbaMoylcyclopropyl)phenylboronic acid consists of a phenylboronic acid group attached to a carbamoylcyclopropyl group . The exact structure can be represented by the SMILES string OB(C1=CC=C(C2(C(O)=O)CC2)C=C1)O .Safety and Hazards
properties
CAS RN |
1228183-00-3 |
|---|---|
Product Name |
4-(1-carbaMoylcyclopropyl)phenylboronic acid |
Molecular Formula |
C10H12BNO3 |
Molecular Weight |
205.02 |
IUPAC Name |
[4-(1-carbamoylcyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H2,12,13) |
InChI Key |
VZEFNGNTEMKXDH-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)N)(O)O |
synonyms |
4-(1-carbaMoylcyclopropyl)phenylboronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



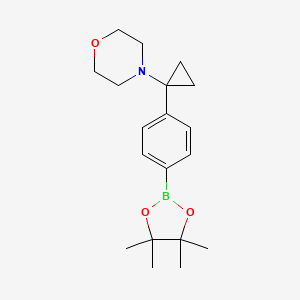
![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
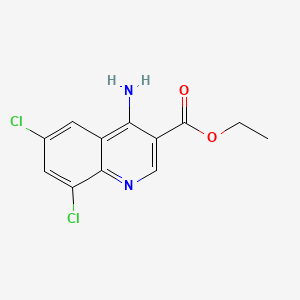

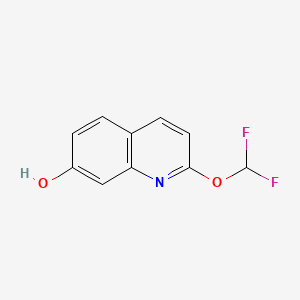

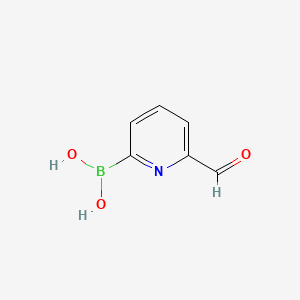
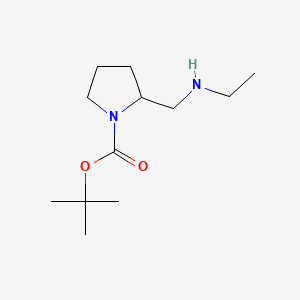
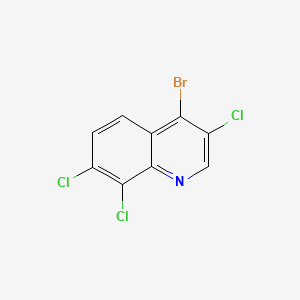
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
